
3-Hydroxyxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyxanthine is a chemical compound that belongs to the xanthine family. The compound is a metabolite of caffeine and theobromine, which are commonly found in coffee, tea, and chocolate. 3-Hydroxyxanthine has been the subject of several scientific studies due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxyxanthine is not fully understood. However, it is believed that the compound exerts its effects by modulating several cellular signaling pathways. For example, 3-Hydroxyxanthine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, 3-Hydroxyxanthine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Hydroxyxanthine are diverse. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-Hydroxyxanthine has been shown to improve glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of diabetes. Furthermore, 3-Hydroxyxanthine has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Hydroxyxanthine in lab experiments is its availability. The compound can be easily synthesized or obtained commercially. Additionally, 3-Hydroxyxanthine has been extensively studied, and its properties and effects are well documented. However, one of the limitations of using 3-Hydroxyxanthine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Hydroxyxanthine. One area of research is the development of new drugs based on the compound. The anti-inflammatory, antioxidant, and antimicrobial properties of 3-Hydroxyxanthine make it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the compound's effects on the gut microbiome. Recent studies have shown that 3-Hydroxyxanthine can modulate the gut microbiome, which may have implications for the treatment of various diseases such as obesity and inflammatory bowel disease. Finally, research on the environmental applications of 3-Hydroxyxanthine is another area of future research. The compound has been shown to have potential applications in the removal of pollutants from water and soil.
Métodos De Síntesis
3-Hydroxyxanthine can be synthesized through several methods. One of the most commonly used methods is the oxidation of caffeine or theobromine using potassium permanganate or potassium dichromate. Another method involves the use of enzymes such as xanthine oxidase or cytochrome P450 to catalyze the conversion of caffeine or theobromine to 3-hydroxyxanthine.
Aplicaciones Científicas De Investigación
3-Hydroxyxanthine has been extensively studied for its potential applications in medicine. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, 3-Hydroxyxanthine has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
13479-29-3 |
|---|---|
Nombre del producto |
3-Hydroxyxanthine |
Fórmula molecular |
C5H4N4O3 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
Clave InChI |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Otros números CAS |
703-39-9 13479-29-3 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
64038-49-9 (monohydrate) |
Sinónimos |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



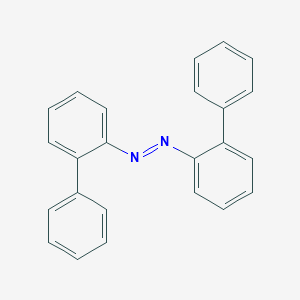
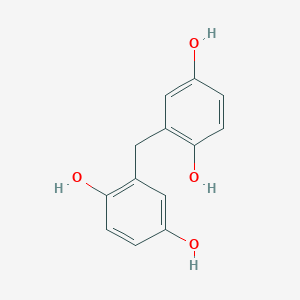
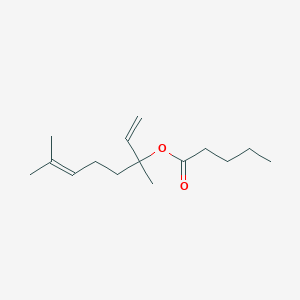
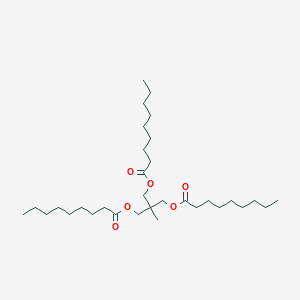
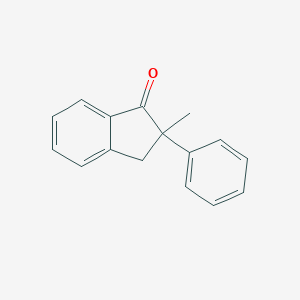
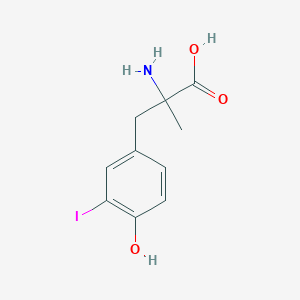

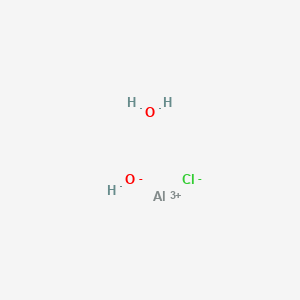
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
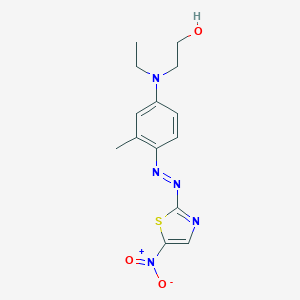



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)